Tert-butyl[(piperidin-4-yl)methyl]amine
Overview
Description
Tert-butyl[(piperidin-4-yl)methyl]amine is a chemical compound that belongs to the class of organic compounds known as amines. It is characterized by the presence of a tert-butyl group attached to a piperidine ring, which is further substituted with a methylamine group. This compound is of interest in various scientific research applications due to its unique structural features and potential biological activities.
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common synthetic route involves the reductive amination of tert-butylamine with 4-piperidinylmethylamine. This reaction typically requires a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride under acidic conditions.
N-Alkylation: Another method involves the N-alkylation of piperidine with tert-butylmethylamine. This reaction is usually carried out in the presence of a strong base such as potassium tert-butoxide.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reductive amination processes. The choice of reducing agent and reaction conditions can be optimized to achieve high yields and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance production efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives, such as N-oxide compounds.
Reduction: Reduction reactions can be used to convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of different substituted piperidine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Strong bases like potassium tert-butoxide and nucleophiles such as alkyl halides are typically employed.
Major Products Formed:
Oxidation Products: N-oxide derivatives of this compound.
Reduction Products: Reduced amine derivatives.
Substitution Products: Various substituted piperidine derivatives.
Scientific Research Applications
Tert-butyl[(piperidin-4-yl)methyl]amine has found applications in various fields of scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: It is being investigated for its therapeutic potential in treating various diseases, including neurological disorders and inflammation.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
Tert-butyl[(piperidin-4-yl)methyl]amine is structurally similar to other piperidine derivatives, such as piperidine itself, N-methylpiperidine, and N-ethylpiperidine. the presence of the tert-butyl group and the specific substitution pattern on the piperidine ring make it unique. These structural differences can lead to variations in biological activity and chemical reactivity.
Comparison with Similar Compounds
Piperidine
N-Methylpiperidine
N-Ethylpiperidine
N-Propylpiperidine
N-Butylpiperidine
Properties
IUPAC Name |
2-methyl-N-(piperidin-4-ylmethyl)propan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2/c1-10(2,3)12-8-9-4-6-11-7-5-9/h9,11-12H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTVSNIVMXJOPBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC1CCNCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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